2,2'-Dimethoxy-4,4'-dinitrobiphenyl
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Overview
Description
2,2’-Dimethoxy-4,4’-dinitrobiphenyl is an organic compound with the molecular formula C14H12N2O6. It is a biphenyl derivative characterized by the presence of two methoxy groups and two nitro groups positioned symmetrically on the biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-dimethoxy-4,4’-dinitrobiphenyl typically involves the nitration of 2,2’-dimethoxybiphenyl. The reaction is carried out by dissolving 2,2’-dimethoxybiphenyl in a suitable solvent, such as acetic acid, and then adding a nitrating agent like a mixture of concentrated sulfuric acid and nitric acid. The reaction mixture is stirred at a controlled temperature to ensure complete nitration, resulting in the formation of 2,2’-dimethoxy-4,4’-dinitrobiphenyl .
Industrial Production Methods
Industrial production of 2,2’-dimethoxy-4,4’-dinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors equipped with temperature and pressure control systems .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethoxy-4,4’-dinitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or iron powder in acidic conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2,2’-Dimethoxy-4,4’-diaminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Oxidized biphenyl derivatives.
Scientific Research Applications
2,2’-Dimethoxy-4,4’-dinitrobiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-dimethoxy-4,4’-dinitrobiphenyl is primarily based on its ability to undergo various chemical reactions. The nitro groups can participate in redox reactions, while the methoxy groups can be involved in nucleophilic substitution reactions. These chemical properties enable the compound to interact with different molecular targets and pathways, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethoxy-4,4’-diaminobiphenyl: A reduced form of 2,2’-dimethoxy-4,4’-dinitrobiphenyl with amino groups instead of nitro groups.
2,2’-Dinitrobiphenyl: A biphenyl derivative with nitro groups but without methoxy groups.
4,4’-Dibromo-2,2’-dinitrobiphenyl: A biphenyl derivative with bromine and nitro groups.
Uniqueness
2,2’-Dimethoxy-4,4’-dinitrobiphenyl is unique due to the presence of both methoxy and nitro groups on the biphenyl structure. This combination of functional groups imparts distinct chemical properties, making it versatile for various chemical reactions and applications .
Properties
Molecular Formula |
C14H12N2O6 |
---|---|
Molecular Weight |
304.25 g/mol |
IUPAC Name |
2-methoxy-1-(2-methoxy-4-nitrophenyl)-4-nitrobenzene |
InChI |
InChI=1S/C14H12N2O6/c1-21-13-7-9(15(17)18)3-5-11(13)12-6-4-10(16(19)20)8-14(12)22-2/h3-8H,1-2H3 |
InChI Key |
JXAGVLKYILKGMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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